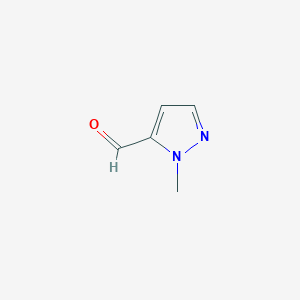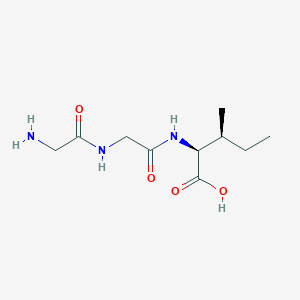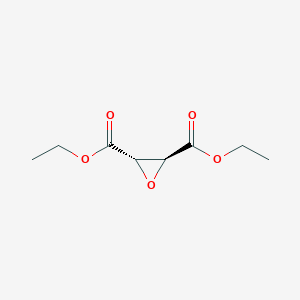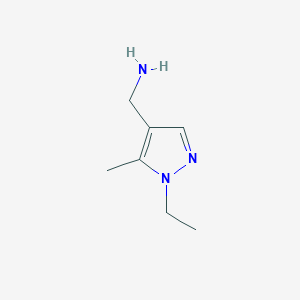
tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H25N3O2 . It has a molecular weight of 291.39 . This compound is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate” were not found, similar compounds such as “tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” have been synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . Another related compound, “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate”, serves as a useful building block/intermediate in the synthesis of several novel organic compounds .Molecular Structure Analysis
The InChI code for “tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate” is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12,17H2,1-3H3 . It has a XLogP3 of 1.7, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 4 .Physical And Chemical Properties Analysis
“tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Tert-butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized extensively, indicating their significance in chemical research. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized by various spectroscopic techniques, highlighting the structural specificity and potential applications of such compounds in chemical synthesis (Sanjeevarayappa et al., 2015).
Biological Activity
- Some derivatives have been evaluated for biological activities. For instance, certain compounds have exhibited in vitro antibacterial and anthelmintic activity, albeit with varying levels of effectiveness, suggesting the potential medicinal or biochemical utility of these compounds (Kulkarni et al., 2016).
Structural Studies
- The crystal and molecular structures of several tert-butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate derivatives have been reported, showcasing their potential in the study of molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the chemical and physical properties of these compounds (Mamat et al., 2012).
Catalyst and Intermediate Roles
- Derivatives of tert-butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate have been used as catalysts and intermediates in various chemical reactions, indicating their versatility and importance in chemical synthesis and industrial applications. For example, non-cross-linked polystyrene-supported piperazine derivatives have been used in Knoevenagel condensation under microwave-assistance (Yang et al., 2004).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSINZNBWVJILC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427802 |
Source


|
| Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate | |
CAS RN |
361345-40-6 |
Source


|
| Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














